molecular formula C9H7FN2O B1630306 3-Amino-6-fluoro-quinolin-4-ol CAS No. 866472-96-0

3-Amino-6-fluoro-quinolin-4-ol

Cat. No.: B1630306
CAS No.: 866472-96-0
M. Wt: 178.16 g/mol
InChI Key: MIQHXRGEYKSKND-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-quinolin-4-ol is a quinoline derivative featuring a hydroxyl group at position 4, an amino group at position 3, and a fluorine atom at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Molecular Formula: C₉H₆FN₂O
Molecular Weight: 177.16 g/mol (calculated)
Key Features:

  • Planar quinoline core with π-conjugation.
  • Electron-withdrawing fluorine and hydroxyl groups.
  • Nucleophilic amino group for derivatization.

Properties

IUPAC Name

3-amino-6-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQHXRGEYKSKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650625
Record name 3-Amino-6-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866472-96-0
Record name 3-Amino-6-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

6-Chloro-2-(trifluoromethyl)quinolin-4-ol
  • Structure : Cl at position 6, CF₃ at position 2, OH at position 4 .
  • Molecular Formula: C₁₀H₅ClF₃NO
  • Molecular Weight : 247.6 g/mol .
  • Key Differences: Chlorine (Cl) vs. Trifluoromethyl (CF₃) at position 2 introduces strong electron-withdrawing effects, altering reactivity compared to the amino group in the target compound.
  • Applications : Used in coordination chemistry due to its polar substituents .
6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol
  • Structure : Cl at position 6, 4-fluorobenzenesulfonyl at position 3, OH at position 4 .
  • Molecular Formula: C₁₅H₁₀ClFNO₃S
  • Key Differences: Sulfonyl group at position 3 increases steric hindrance and acidity compared to the amino group.
  • Applications : Likely explored as a sulfonamide-based protease inhibitor .
6-Fluoro-2-methylquinolin-4-amine
  • Structure : F at position 6, methyl at position 2, NH₂ at position 4 .
  • Molecular Formula : C₁₀H₉FN₂
  • Molecular Weight : 176.19 g/mol .
  • Key Differences: Methyl group at position 2 enhances hydrophobicity. Amino group at position 4 (vs. hydroxyl in the target) reduces hydrogen-bonding capacity but increases basicity.
  • Applications: Potential intermediate in antimalarial drug synthesis .
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2-ol
  • Structure : NH₂ at position 3, Cl at position 6, phenyl at position 4, OH at position 2, and methyl at position 1 .
  • Molecular Formula : C₁₆H₁₂ClN₂O
  • Key Differences :
    • Phenyl group at position 4 introduces steric bulk and π-π interactions.
    • Methyl at position 1 restricts conformational flexibility.
  • Applications : Studied for kinase inhibition due to its planar aromatic system .

Physical-Chemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Water) Melting Point (°C)
3-Amino-6-fluoro-quinolin-4-ol 177.16 1.2 Low 220–225 (est.)
6-Chloro-2-(trifluoromethyl)quinolin-4-ol 247.6 2.8 Very low 190–195
6-Fluoro-2-methylquinolin-4-amine 176.19 1.5 Moderate 185–190

*LogP values estimated using fragment-based methods.

Key Observations :

  • Fluorine at position 6 generally lowers LogP compared to chlorine.
  • Hydroxyl groups reduce solubility in non-polar solvents but enhance crystallinity.

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